1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine
Description
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-19-12-6-4-5-11(9-12)10-18-14-8-3-2-7-13(14)17-15(18)16/h2-9H,10H2,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVHOGLCIXPIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141472-91-5 | |
| Record name | 1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions . This reaction forms the benzimidazole ring system, which is then further functionalized to introduce the 3-methoxyphenylmethyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomerism: 3-Methoxy vs. 4-Methoxy Substitutions
- 1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine (CAS 33235-40-4): Differs by the methoxy group being at the para position on the phenyl ring. Molecular weight: 239.28 g/mol (vs. target compound’s molecular weight of ~253.28 g/mol, assuming C15H15N3O).
Sulfonyl vs. Benzyl Substituents
- 1-(Benzenesulfonyl)-1H-1,3-benzodiazol-2-amine (PR1) and 1-(naphthalene-1-sulfonyl)-1H-1,3-benzodiazol-2-amine (PR3) :
Functional Group Variations in Benzimidazole Derivatives
Amino Group Modifications
- 1-[(Furan-2-yl)methyl]-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine: Incorporates a trifluoromethyl group at C5 and a furan-based substitution.
Heterocyclic Hybrids
- PF-543: Contains a 1H-1,3-benzodiazol-2-amine core linked to a sulfonylmethylphenoxy group. Acts as a potent SphK1 inhibitor (Ki = 3.6 nM) but shows minimal impact on ceramide levels, highlighting the role of sulfonyl groups in selectivity .
Receptor Binding and Selectivity
- 5-HT6 Receptor Ligands (PR1–PR7) :
- Sulfonamide-substituted analogs (e.g., PR5, PR6) exhibit binding to 5-HT6 receptors, with PR6 (5-chloro-naphthalene sulfonyl derivative) showing enhanced potency due to halogenation .
- The target compound’s 3-methoxybenzyl group may reduce receptor engagement compared to sulfonamide derivatives due to steric and electronic differences.
Enzyme Inhibition
- PF-543: Demonstrates that benzimidazole-based scaffolds can achieve nanomolar inhibition of SphK1, though the target compound’s lack of a sulfonyl group may limit similar activity .
Physicochemical Properties
Biological Activity
1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine is a compound with the molecular formula C15H15N3O and a molecular weight of 253.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 1-[(3-methoxyphenyl)methyl]benzimidazol-2-amine
- Molecular Formula : C15H15N3O
- Molecular Weight : 253.3 g/mol
- Appearance : Powder
- Storage Temperature : Room Temperature
The biological activity of this compound is believed to be linked to its interaction with various biological targets:
Target Receptors :
- Similar indole derivatives have been shown to bind with high affinity to multiple receptors, suggesting that this compound may exhibit similar properties.
Biochemical Pathways :
- Compounds in this class have been implicated in affecting various biochemical pathways, including those involved in cell proliferation and apoptosis .
Biological Activities
Research indicates that this compound exhibits several important biological activities:
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. In vitro assays have demonstrated effectiveness against a range of bacterial strains, with varying degrees of potency.
Anticancer Properties
The compound's anticancer potential has been highlighted in several studies. For instance, it has been noted for its ability to inhibit cancer cell proliferation in various cell lines, including HL60 and HCT116, with IC50 values reported in the nanomolar range .
| Cell Line | IC50 (nM) |
|---|---|
| HL60 | 8.3 |
| HCT116 | 1.3 |
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific kinases involved in cancer signaling pathways. For example, it selectively inhibits kinases such as CDK2 and GSK3β .
Study on Anticancer Activity
A study published in Molecules evaluated the structure-activity relationships (SARs) of benzodiazole derivatives, including our compound. The results indicated that the presence of specific substituents significantly influenced the anticancer activity against various tumor cell lines .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies suggest that compounds similar to this compound possess favorable bioavailability profiles in rodent models. This enhances their potential for therapeutic applications .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| 5-(4-methoxyphenyl)-1H-indoles | Anticancer |
| 5-(4-methoxyphenyl)-1H-imidazoles | Antimicrobial |
| 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-propan-1-one | Kinase inhibition |
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine, and how do reaction conditions influence yield?
A1. Synthesis typically involves cyclization of o-phenylenediamine derivatives with acyl chlorides or carboxylic acids under acidic conditions. For example:
- Acyl chloride route : Reacting o-phenylenediamine with 3-methoxybenzyl chloride in the presence of polyphosphoric acid (PPA) at 120–140°C promotes cyclization to form the benzimidazole core .
- Solvent optimization : Refluxing in toluene or ethanol with catalytic HCl improves reaction rates and purity .
- Yield factors : Excess acyl chloride (1.2–1.5 equivalents) and reaction times of 6–12 hours are critical to minimize byproducts like uncyclized amides .
Q. Q2. Which spectroscopic methods are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
A2.
- NMR :
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to confirm purity (>95%) and molecular ion peaks [M+H]⁺ matching theoretical mass .
Advanced Research Questions
Q. Q3. How can computational modeling predict the reactivity of this compound in biological systems, and what software tools are recommended?
A3.
- Docking studies : Tools like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., cytochrome P450 or kinase targets). Focus on the benzimidazole core’s hydrogen-bonding potential and the methoxyphenyl group’s hydrophobic interactions .
- DFT calculations : Gaussian or ORCA can optimize the compound’s geometry and predict frontier molecular orbitals (FMOs) to explain electrophilic/nucleophilic sites .
- MD simulations : GROMACS or AMBER can simulate binding stability with proteins over 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
Q. Q4. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives like this compound?
A4.
- Meta-analysis : Cross-reference IC₅₀ values across studies while controlling for assay conditions (e.g., cell lines, incubation times). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
- SAR studies : Systematically modify substituents (e.g., replacing methoxy with halogen groups) to isolate structural contributors to activity. Evidence shows fluorinated analogs often exhibit enhanced bioavailability .
- Dosage normalization : Express activity data as molar concentrations (µM) rather than µg/mL to standardize comparisons .
Q. Q5. How do solvent polarity and pH affect the compound’s stability during long-term storage?
A5.
- Stability assays :
- Polar solvents : DMSO or DMF solutions (10 mM) stored at −20°C show <5% degradation over 6 months. Avoid aqueous buffers (pH > 7), which accelerate hydrolysis of the benzimidazole ring .
- Solid state : Lyophilized powder remains stable for >1 year at 4°C in amber vials with desiccants. Monitor via periodic HPLC to detect degradation peaks .
Q. Q6. What are the mechanistic implications of the methoxyphenyl group’s electronic effects on the compound’s pharmacological profile?
A6.
- Electron-donating effects : The methoxy group increases electron density on the benzimidazole ring, enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases) .
- Metabolism : Methoxy groups are susceptible to demethylation by CYP450 enzymes, generating reactive intermediates. Use LC-MS/MS to identify metabolites like hydroxylated derivatives in microsomal assays .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
